molecular formula C22H21FN2O3S2 B12207248 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

Cat. No.: B12207248
M. Wt: 444.5 g/mol
InChI Key: FUFPYWNQPMMGDD-RGEXLXHISA-N
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Description

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorobenzylidene group, and a hydroxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 3-fluorobenzaldehyde in the presence of a base.

    Attachment of the Hydroxyphenyl Ethyl Side Chain: The final step involves the coupling of the intermediate with 2-(4-hydroxyphenyl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydroxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as NF-κB or MAPK, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • (5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid

Uniqueness

The uniqueness of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C22H21FN2O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

InChI

InChI=1S/C22H21FN2O3S2/c23-17-4-1-3-16(13-17)14-19-21(28)25(22(29)30-19)12-2-5-20(27)24-11-10-15-6-8-18(26)9-7-15/h1,3-4,6-9,13-14,26H,2,5,10-12H2,(H,24,27)/b19-14-

InChI Key

FUFPYWNQPMMGDD-RGEXLXHISA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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